molecular formula C12H25N3O B7930265 (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Cat. No.: B7930265
M. Wt: 227.35 g/mol
InChI Key: JCPAWXBERRMKNW-DTIOYNMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide typically involves the construction of the pyrrolidine ring followed by functionalization. One common approach is to start with a suitable precursor such as (S)-1-Methyl-2-pyrrolidinemethanol, which can be synthesized through various methods . The functionalization of the pyrrolidine ring involves introducing the amino and butyramide groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the pyrrolidine ring.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are typically employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines .

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to its observed effects .

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-[(1-methylpyrrolidin-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-6-5-7-14(10)3/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPAWXBERRMKNW-DTIOYNMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1CCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.